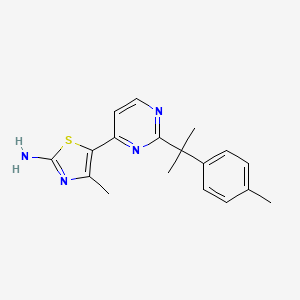

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine

Descripción general

Descripción

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Métodos De Preparación

The synthesis of 4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-

Actividad Biológica

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyrimidine rings. The compound can be synthesized through methods such as:

- Formation of Thiazole Ring : This involves the reaction between appropriate thioketones and amines.

- Pyrimidine Coupling : The thiazole derivative is coupled with a pyrimidine moiety, often using coupling agents.

- Purification : High-performance liquid chromatography (HPLC) is commonly employed to purify the final product.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV. The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), interfering with the viral replication process by binding to the reverse transcriptase enzyme.

Inhibitory Effects on Enzymes

In vitro studies have shown that this compound can inhibit key enzymes involved in various metabolic pathways, including:

- Acetylcholinesterase (AChE) : The compound demonstrates potential as an AChE inhibitor, which is crucial for maintaining acetylcholine levels in neurodegenerative diseases like Alzheimer's.

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | AChE inhibition |

Cellular Effects

The compound has been reported to influence cellular signaling pathways, gene expression, and overall cellular metabolism. Its interaction with various biomolecules can modulate cellular responses, enhancing or inhibiting specific pathways depending on the concentration and context.

Case Studies

- Study on Antiviral Efficacy : A recent study evaluated the antiviral efficacy of thiazole derivatives, demonstrating that modifications in the thiazole structure significantly impact their potency against HIV replication. The study highlighted that derivatives with bulky groups exhibited enhanced activity due to improved binding affinity to reverse transcriptase.

- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of thiazole compounds in models of Alzheimer's disease. The results indicated that certain derivatives could significantly reduce AChE activity, thereby increasing acetylcholine levels and improving cognitive function in animal models.

Molecular Mechanisms

The biological activity of 4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amines can be attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound binds to active sites of enzymes like AChE and reverse transcriptase, effectively inhibiting their functions.

- Gene Expression Modulation : It has been observed that this compound can alter the expression levels of genes involved in apoptosis and cell survival pathways.

- Stability and Degradation : The stability of this compound under physiological conditions affects its long-term efficacy. Studies indicate that while it remains stable in neutral pH environments, acidic or basic conditions may lead to degradation.

Propiedades

IUPAC Name |

4-methyl-5-[2-[2-(4-methylphenyl)propan-2-yl]pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4S/c1-11-5-7-13(8-6-11)18(3,4)16-20-10-9-14(22-16)15-12(2)21-17(19)23-15/h5-10H,1-4H3,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSQWMGZKWUMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C2=NC=CC(=N2)C3=C(N=C(S3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.